molecular formula C21H18N8 B2925002 N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine CAS No. 2407433-00-3

N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

Cat. No. B2925002
CAS RN: 2407433-00-3
M. Wt: 382.431
InChI Key: PMWVYONICYRLNY-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several interesting functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on factors like the positions of the substituents on the rings and the presence of any chiral centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs with similar structures target enzymes or receptors in the body, disrupting their normal function .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information on your compound, it’s difficult to provide an accurate safety profile .

Future Directions

The future directions for research on a compound like this could include exploring its potential uses as a pharmaceutical, studying its reactivity to develop new synthetic methods, or investigating its physical properties for potential applications in materials science .

properties

IUPAC Name

2-N-methyl-4-N-(pyrimidin-2-ylmethyl)-5-quinolin-6-yl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N8/c1-22-21-28-19-18(20(29-21)27-12-17-24-8-3-9-25-17)15(11-26-19)13-5-6-16-14(10-13)4-2-7-23-16/h2-11H,12H2,1H3,(H3,22,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWVYONICYRLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=CN2)C3=CC4=C(C=C3)N=CC=C4)C(=N1)NCC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

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